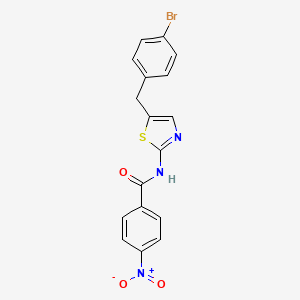

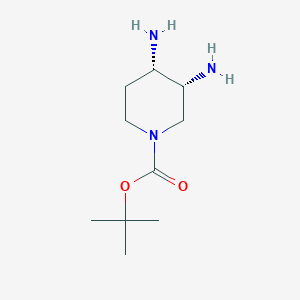

![molecular formula C20H21N5O2 B2387005 2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione CAS No. 878720-29-7](/img/structure/B2387005.png)

2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of imidazole-containing compounds, such as “2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione”, involves various synthetic routes . These include the Van Leusen Imidazole Synthesis and the Van Leusen Three-Component Reaction . Other methods involve the use of 1,2-diketones and urotropine in the presence of ammonium acetate .Molecular Structure Analysis

The molecular structure of “2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” is complex, with a purine derivative as its core. Imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds, is a key component of this compound .Chemical Reactions Analysis

The chemical reactions involving imidazole-containing compounds are diverse . They can undergo free radical bromination, nucleophilic substitution, and oxidation . The specific reactions for “2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione” are not explicitly mentioned in the search results.Aplicaciones Científicas De Investigación

Synthesis and Characterization

The synthesis of imidazole derivatives, including compounds structurally related to "2-Benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione," is a significant area of study. For instance, Alves, Proença, and Booth (1994) demonstrated the preparation of disubstituted 1-benzylimidazoles, important precursors of purine analogs, showcasing the foundational chemistry that could relate to the synthesis of the queried compound (Alves, Proença, & Booth, 1994).

Biological Activities and Pharmacological Potential

Research on imidazole and purine derivatives often investigates their biological activities, which can include antimicrobial properties or the ability to inhibit certain biological processes. For example, Sankhe and Chindarkar (2021) synthesized derivatives of imidazole-isoindoline-1,3-dione and evaluated their biological activities against various bacterial and fungal strains, indicating the antimicrobial potential of compounds in this chemical class (Sankhe & Chindarkar, 2021).

Chemical Properties and Interactions

Investigating the chemical properties and interactions of imidazole derivatives also forms a crucial part of research applications. For instance, the study of fluorescence quenching and enhancement by H-bonding interactions in nitrogen-containing fluorophores, as explored by Tamuly et al. (2006), can provide insights into the photophysical properties of related compounds, contributing to their potential applications in materials science or as biological markers (Tamuly et al., 2006).

Potential Pharmacophore for Anti-Leishmanial Activity

The search for new pharmacophores for treating diseases like leishmaniasis is ongoing. A study by Hussain et al. (2016) on a series of compounds including 1-[4-(1H-imidazol-1-yl)phenyl]-3-phenylprop-2-en-1-ones, demonstrates the potential anti-leishmanial activity, highlighting the relevance of imidazole derivatives in developing new therapeutic agents (Hussain et al., 2016).

Propiedades

IUPAC Name |

2-benzyl-4,7,8-trimethyl-6-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N5O2/c1-5-11-23-13(2)14(3)25-16-17(21-19(23)25)22(4)20(27)24(18(16)26)12-15-9-7-6-8-10-15/h5-10H,1,11-12H2,2-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBQSUHSHGMMSX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N2C3=C(N=C2N1CC=C)N(C(=O)N(C3=O)CC4=CC=CC=C4)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,6,7-Trimethyl-3-benzyl-8-prop-2-enyl-1,3,5-trihydro-4-imidazolino[1,2-h]puri ne-2,4-dione | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((6-(4-methyl-2-(thiophen-2-yl)thiazol-5-yl)pyridazin-3-yl)thio)acetamide](/img/structure/B2386923.png)

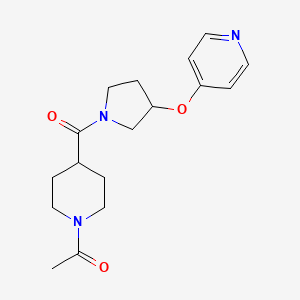

![(2-Methylphenyl)-[3-[(6-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2386927.png)

![5-(2,4-dimethylbenzyl)-2-(4-methoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2386929.png)

![Ethyl 2-(3-(2-phenylacetyl)thioureido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2386932.png)

![1-(2-(4-Hydroxyphenyl)-7-methoxy-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-1'-yl)ethanone](/img/structure/B2386934.png)

![2-(1H-benzo[d]imidazol-1-yl)-N-(4-(furan-2-yl)-1-methyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)acetamide](/img/structure/B2386936.png)

![2-Chloro-N-[2-[methyl(pyridin-3-ylmethyl)amino]-2-oxoethyl]propanamide](/img/structure/B2386939.png)

![N-(3-chloro-2-methylphenyl)-2-{[6-(4-fluorobenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2386942.png)